
Folate-PEG3-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folate-PEG3-azide: is a compound that combines folate, polyethylene glycol (PEG), and an azide group. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Folate-PEG3-azide can be synthesized through a multi-step process involving the conjugation of folate to a PEG chain, followed by the introduction of an azide group. The synthesis typically involves the following steps:
Activation of Folate: Folate is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated folate is then reacted with a PEG derivative, such as PEG-diamine, to form folate-PEG.
Azidation: The terminal amine group of the PEG chain is converted to an azide group using reagents like sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Folate-PEG3-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products:
CuAAC: The major product is a 1,2,3-triazole ring.
SPAAC: The major product is also a 1,2,3-triazole ring, but the reaction is faster and more biocompatible compared to CuAAC
Applications De Recherche Scientifique
Chemistry: Folate-PEG3-azide is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. The azide group allows for the attachment of various ligands through click chemistry, enabling the creation of diverse PROTAC molecules.
Biology and Medicine: In biological and medical research, this compound is used for targeted drug delivery. The folate component targets cells expressing folate receptors, which are often overexpressed in cancer cells. This targeting capability enhances the delivery of therapeutic agents to cancer cells while minimizing effects on healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the development of targeted therapies and diagnostic tools. Its ability to undergo click chemistry reactions makes it a versatile tool for creating complex molecules with high specificity .
Mécanisme D'action
Folate-PEG3-azide exerts its effects through the following mechanisms:
Targeted Delivery: The folate component binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Click Chemistry: The azide group participates in click chemistry reactions, allowing for the attachment of various ligands and the formation of stable triazole rings. .
Comparaison Avec Des Composés Similaires
Folate-PEG2-azide: Similar to Folate-PEG3-azide but with a shorter PEG chain.
Folate-PEG4-azide: Similar to this compound but with a longer PEG chain.
Folate-PEG-amine: Contains an amine group instead of an azide group.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The azide group allows for efficient click chemistry reactions, making it a versatile tool for various applications in research and industry .
Propriétés
Numéro CAS |
1313026-32-2 |
|---|---|
Formule moléculaire |
C27H35N11O8 |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)/t20-/m0/s1 |
Clé InChI |
SWFSDYKTNPMWOV-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


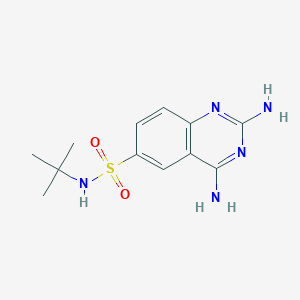


![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)



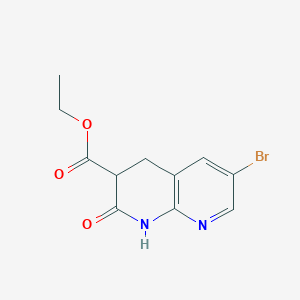
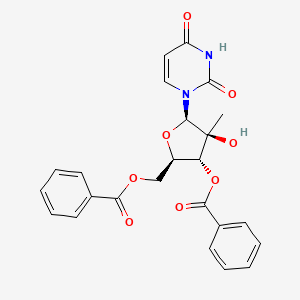
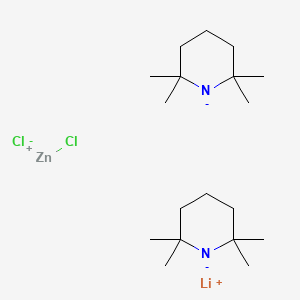

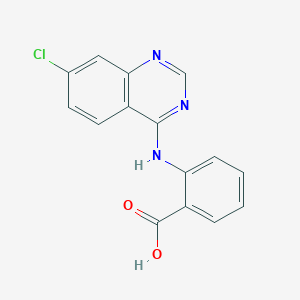

![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)
